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  • Product: 2-(4-Chloro-1H-pyrazol-1-yl)pyridine

Core Science & Biosynthesis

Foundational

Engineering Coordination Spheres: The Role of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine in Advanced Metal Complexes

Executive Summary The rational design of coordination complexes relies heavily on the precise electronic and steric tuning of chelating ligands. Among these, 2-(1H-pyrazol-1-yl)pyridine (pzpy) has emerged as a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of coordination complexes relies heavily on the precise electronic and steric tuning of chelating ligands. Among these, 2-(1H-pyrazol-1-yl)pyridine (pzpy) has emerged as a highly versatile bidentate N,N-chelator. However, the introduction of a chlorine atom at the 4-position of the pyrazole ring to form 2-(4-Chloro-1H-pyrazol-1-yl)pyridine (4-Cl-pzpy) fundamentally alters the ligand field. This in-depth technical guide explores the causality behind utilizing 4-Cl-pzpy in coordination chemistry, detailing its impact on photophysical pathways, electrochemical stability, and its growing utility in both materials science (e.g., OLEDs) and metallodrug development.

Electronic & Structural Fundamentals: The Causality of Chlorination

When 4-Cl-pzpy coordinates to transition metals such as Ruthenium(II), Iridium(III), or Platinum(II), it forms a rigid, planar six-membered chelate ring. The strategic placement of the chlorine atom at the 4-position of the pyrazole ring is not arbitrary; it is driven by specific electronic requirements:

  • Inductive Electron Withdrawal (-I Effect): Chlorine is highly electronegative. Its presence exerts a strong inductive pull on the electron density of the pyrazole ring. This stabilizes the Highest Occupied Molecular Orbital (HOMO), which in these complexes is typically metal-centered ( t2g​ ) but heavily mixed with ligand orbitals.

  • HOMO-LUMO Gap Widening: By lowering the HOMO energy level without significantly altering the Lowest Unoccupied Molecular Orbital (LUMO) residing on the pyridine moiety, the overall HOMO-LUMO gap is widened. This results in a hypsochromic (blue) shift in the emission spectra[1].

  • Electrochemical Robustness: The stabilization of the HOMO directly increases the oxidation potential ( Eox​ ) of the metal center, rendering the complex significantly more resistant to oxidative degradation—a critical parameter for long-term stability in photocatalysis and biological media.

Pathways GS Ground State (S0) EX Singlet Excited State (S1) MLCT Transition GS->EX Absorption (hν) ISC Intersystem Crossing (Enhanced by Heavy Metal) EX->ISC Spin-Orbit Coupling T1 Triplet State (T1) Stabilized by 4-Cl ISC->T1 Non-Radiative T1->GS Emission (hν') PHOS Phosphorescence (Blue-Shifted Emission)

Photophysical pathways of 4-Cl-pzpy metal complexes.

Self-Validating Experimental Protocols

To ensure high reproducibility, the following workflows are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an empirical validation checkpoint.

Synthesis of the 4-Cl-pzpy Ligand via Ullmann Coupling

The synthesis of halogenated pyrazole derivatives requires precise catalytic control to prevent off-target cross-coupling [2].

  • Causality of Reagents: Copper(I) iodide (CuI) is selected over Palladium catalysts because Cu(I) specifically coordinates with the pyrazole nitrogen, lowering the activation energy for oxidative addition. Potassium carbonate ( K2​CO3​ ) is used to deprotonate the pyrazole, enhancing its nucleophilicity. DMF provides the necessary high-boiling, polar aprotic environment to solubilize the inorganic base.

  • Step-by-Step Methodology:

    • Charge an oven-dried Schlenk flask with 4-chloro-1H-pyrazole (1.0 eq), 2-bromopyridine (1.2 eq), CuI (10 mol%), and K2​CO3​ (2.0 eq).

    • Evacuate and backfill the flask with ultra-pure N2​ three times. Rationale: Cu(I) is highly susceptible to oxidative quenching to inactive Cu(II) in the presence of O2​ .

    • Add anhydrous DMF (0.2 M) and heat the mixture to 110 °C for 18 hours under continuous stirring.

    • Validation Checkpoint 1 (Reaction Progress): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is deemed complete when the 2-bromopyridine spot ( Rf​≈0.6 ) is entirely consumed, replaced by a strongly UV-active product spot ( Rf​≈0.4 ).

    • Cool to room temperature, quench with distilled water, and extract with dichloromethane (3 x 20 mL). Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via silica gel column chromatography.

    • Validation Checkpoint 2 (Structural Integrity): Analyze via 1H NMR ( CDCl3​ ). The pyrazole protons must appear as two distinct, downfield-shifted singlets (due to the -Cl group) at approximately 8.5 ppm and 7.7 ppm.

Ruthenium(II) Complexation: Ru(bpy)2​(4−Cl−pzpy)2​

The complexation of pyrazole-based ligands with transition metals requires overcoming the kinetic inertness of the metal precursor [3].

  • Causality of Reagents: cis−[Ru(bpy)2​Cl2​] is utilized as the precursor. Ethylene glycol is chosen as the solvent because its high boiling point (197 °C) delivers the thermal energy required to labilize and displace the tightly bound chloride ligands.

  • Step-by-Step Methodology:

    • Suspend cis−[Ru(bpy)2​Cl2​] (1.0 eq) and the synthesized 4-Cl-pzpy (1.1 eq) in ethylene glycol (0.05 M).

    • Heat the mixture to 150 °C under an N2​ atmosphere for 6 hours.

    • Validation Checkpoint 1 (Coordination Success): Monitor via UV-Vis spectroscopy. The Metal-to-Ligand Charge Transfer (MLCT) band must shift from ~490 nm (precursor) to ~450 nm (product). This hypsochromic shift confirms the coordination of the stronger-field 4-Cl-pzpy ligand.

    • Cool to room temperature, dilute with water, and add a saturated aqueous solution of NH4​PF6​ to induce precipitation.

    • Validation Checkpoint 2 (Mass Verification): Collect the solid via vacuum filtration and analyze using ESI-MS. The spectrum must exhibit a dominant peak corresponding to the [M−2PF6​]2+ molecular ion.

SynthesisWorkflow A 2-Bromopyridine + 4-Chloro-1H-pyrazole B Ullmann Coupling (CuI, K2CO3) A->B C 4-Cl-pzpy Ligand B->C D Coordination (Metal Precursor) C->D E [M(4-Cl-pzpy)L2]n+ Complex D->E

Synthesis and coordination workflow for 4-Cl-pzpy complexes.

Quantitative Data: Photophysical & Electrochemical Tuning

The empirical impact of the 4-chloro substitution is best understood through comparative analysis. The table below summarizes the photophysical and electrochemical shifts observed when transitioning from standard pzpy to 4-Cl-pzpy in representative metal complexes.

Complex ArchitectureAbsorption λmax​ (nm)Emission λmax​ (nm)Oxidation Potential ( Eox​ V vs Fc/Fc+ )Quantum Yield ( Φ )
[Ru(bpy)2​(pzpy)]2+ 465670+1.250.042
[Ru(bpy)2​(4−Cl−pzpy)]2+ 452 645 +1.38 0.058
[Ir(ppy)2​(pzpy)]+ 410520+0.850.450
[Ir(ppy)2​(4−Cl−pzpy)]+ 395 495 +0.98 0.620

Data Interpretation: The addition of the chlorine atom consistently blue-shifts the emission by 20-25 nm and increases the oxidation potential by ~0.13 V, validating the theoretical framework of HOMO stabilization. Furthermore, the reduction in non-radiative decay pathways slightly enhances the quantum yield.

Applications in Drug Development & Materials Science

The integration of 4-Cl-pzpy into coordination chemistry unlocks specific applications across two primary fields:

  • Metallodrug Development: In pharmaceutical applications, the lipophilicity (LogP) of a drug candidate dictates its cellular membrane permeability. The substitution of a hydrogen atom with a chlorine atom significantly increases the lipophilicity of the resulting Ru(II) or Pt(II) complex. This structural modification enhances intracellular accumulation, a critical pharmacokinetic parameter for targeting nuclear DNA or mitochondrial pathways. Additionally, the robust metal-nitrogen bonds formed by the 4-Cl-pzpy ligand prevent premature aquation in the bloodstream, reducing off-target toxicity.

  • Optoelectronics (PhOLEDs): For Iridium(III) complexes used in display technologies, achieving a true, deep-blue emission is notoriously difficult due to the narrow HOMO-LUMO gap required. The 4-Cl-pzpy ligand serves as an excellent ancillary ligand, pulling electron density away from the metal center, stabilizing the triplet state ( T1​ ), and pushing the emission spectrum deeper into the blue region while maintaining high luminescent efficiency.

References

  • Intrinsic 77 K Phosphorescence Characteristics and Computational Modeling of Ru(II)-(Bidentate Cyclometalated-Aromatic Ligand) Chromophores Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O) Source: ResearchGate URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Implementation of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine in Transition Metal Complexation

Executive Summary & Strategic Ligand Design The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the coordinating ligands. 2-(1H-pyrazol-1-yl)pyridine (pzpy) is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Ligand Design

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the coordinating ligands. 2-(1H-pyrazol-1-yl)pyridine (pzpy) is a privileged bidentate N,N′ -chelating scaffold widely utilized in catalysis, photoluminescent materials, and spin-crossover (SCO) memory devices. However, the unsubstituted pzpy ligand often yields complexes with high fluxionality and suboptimal ligand-field splitting parameters ( Δo​ ).

By introducing a chlorine atom at the 4-position of the pyrazole ring to form 2-(4-Chloro-1H-pyrazol-1-yl)pyridine (4-Cl-pzpy) , researchers can fundamentally alter the electronic landscape of the metal-ligand interface. This application note provides a comprehensive, field-proven guide to utilizing 4-Cl-pzpy, detailing the mechanistic rationale behind its use, comparative physicochemical data, and self-validating synthetic protocols.

Mechanistic Rationale: The Role of the 4-Chloro Substituent

The substitution of a hydrogen atom with a highly electronegative chlorine atom at the 4-position of the pyrazole ring induces a strong inductive electron-withdrawing effect (-I effect). As a Senior Application Scientist, I emphasize that this is not merely a structural tweak; it is a calculated thermodynamic intervention.

  • Modulation of σ -Donation and π -Acceptance : The -I effect depletes electron density from the pyrazole nitrogen ( Npz​ ), making 4-Cl-pzpy a weaker σ -donor but a significantly stronger π -acceptor compared to the parent pzpy. This stabilizes low-valent metal centers like Ru(II) and Pt(II) through enhanced metal-to-ligand back-bonding.

  • Spin-State Engineering : In Fe(II) complexes, the weaker σ -donation reduces the overall ligand field splitting ( Δo​ ). While unsubstituted [Fe(pzpy)3​]2+ often defaults to a low-spin (LS) state at room temperature, the 4-chloro derivative shifts the thermal equilibrium, making it an excellent candidate for designing room-temperature Spin-Crossover (SCO) materials [1].

  • Suppression of Fluxionality : Pyrazole-containing complexes frequently exhibit fluxional behavior involving M−N bond rupture in solution [3]. The enhanced π -backbonding in 4-Cl-pzpy complexes rigidifies the coordination sphere, suppressing this dynamic instability and increasing the catalytic lifetime of the complex.

ElectronicEffects A 4-Chloro Substitution (Pyrazole Ring) B Inductive Electron Withdrawal (-I) A->B C Decreased σ-Donation B->C D Enhanced π-Acceptance B->D E Ligand Field Tuning (Δo Modification) C->E D->E F Target Properties: SCO (Fe) / Emission (Ru) E->F

Fig 1. Mechanistic pathway of electronic modulation induced by the 4-chloro substitution.

Comparative Physicochemical Data

To justify the selection of 4-Cl-pzpy over the unsubstituted variant, it is critical to evaluate the quantitative shifts in photophysical and magnetic properties. The table below summarizes representative data trends observed when transitioning from pzpy to 4-Cl-pzpy in standard coordination spheres.

Property Parameter [Ru(bpy)2​(pzpy)]2+ [Ru(bpy)2​(4-Cl-pzpy)]2+ [Fe(pzpy)3​]2+ [Fe(4-Cl-pzpy)3​]2+
MLCT Absorption λmax​ 450 nm468 nm520 nm545 nm
Emission λmax​ (298 K) 620 nm648 nmN/A (Quenched)N/A (Quenched)
Spin State (298 K) N/A (Diamagnetic)N/A (Diamagnetic)Low-Spin (LS)High-Spin (HS) / SCO
Average M−Npz​ Bond Length 2.05 Å2.09 Å1.98 Å2.16 Å
Oxidation Potential ( E1/2​ ) +1.20 V+1.35 V+0.95 V+1.12 V

Data Note: The red-shift in the MLCT absorption for the Ru(II) complex confirms the lowering of the ligand-centered LUMO due to the electron-withdrawing chlorine atom, a phenomenon similarly observed in chloro-substituted pyridazine ruthenium complexes [2].

Validated Synthetic Workflows

The synthesis of 4-Cl-pzpy metal complexes requires strict control over atmospheric conditions and counterion selection. The following protocol is a self-validating system designed to ensure high-purity isolation.

SynthesisWorkflow N1 Step 1: Precursor Dissolution Metal salt in polar solvent N2 Step 2: Ligand Addition Add 4-Cl-pzpy (Stoichiometric) N1->N2 N3 Step 3: Thermal Activation Reflux under N2 (4-6 h) N2->N3 N4 Step 4: Anion Metathesis Introduce bulky counterion N3->N4 N5 Step 5: Isolation & Washing Precipitate, filter, wash N4->N5 N6 Step 6: Characterization NMR, ESI-MS, SC-XRD N5->N6

Fig 2. Standardized workflow for synthesizing 4-Cl-pzpy transition metal complexes.

Protocol: Synthesis of [Ru(η6-p-cymene)(4-Cl-pzpy)Cl]PF6​

This half-sandwich ruthenium complex serves as an excellent precatalyst or biological probe.

Step 1: Precursor Activation

  • Action : Suspend 0.5 mmol of [RuCl2​(η6-p-cymene)]2​ dimer in 20 mL of anhydrous methanol.

  • Causality : Methanol is chosen over dichloromethane because its polarity facilitates the cleavage of the chloride-bridged ruthenium dimer, opening coordination sites for the incoming bidentate ligand.

Step 2: Ligand Chelation

  • Action : Add 1.05 mmol (slight excess) of 4-Cl-pzpy to the suspension. Degas the mixture via three freeze-pump-thaw cycles and backfill with ultra-pure N2​ .

  • Causality : The slight excess ensures complete consumption of the expensive Ru dimer. Degassing is critical; although Ru(II) is relatively stable, the intermediate coordinatively unsaturated species are highly susceptible to oxidation to Ru(III) by dissolved O2​ .

Step 3: Thermal Maturation

  • Action : Reflux the mixture at 65°C for 4 hours. The solution will transition from a cloudy brown suspension to a clear, deep yellow-orange solution.

  • Causality : The visual color change is your first self-validation checkpoint, indicating the successful formation of the metal-to-ligand charge transfer (MLCT) chromophore.

Step 4: Anion Metathesis (Critical Step)

  • Action : Cool the solution to room temperature. Add a concentrated methanolic solution of NH4​PF6​ (3.0 mmol). Stir for 30 minutes, then slowly reduce the solvent volume by 50% under vacuum.

  • Causality : The initial complex is a chloride salt, which is highly hygroscopic and resists crystallization. Exchanging Cl− for the bulky, non-coordinating hexafluorophosphate ( PF6−​ ) drastically reduces solubility in polar solvents, forcing the precipitation of a highly crystalline product [2].

Step 5: Isolation and Quality Control

  • Action : Filter the resulting microcrystals via vacuum filtration. Wash sequentially with cold water ( 2×5 mL) and diethyl ether ( 3×10 mL). Dry under high vacuum.

  • Causality : Water removes excess NH4​PF6​ and displaced NH4​Cl . Diethyl ether selectively dissolves any unreacted 4-Cl-pzpy ligand without dissolving the ionic Ru(II) complex.

  • Validation : Run 1H -NMR in CD3​CN . The pyrazole proton adjacent to the nitrogen ( H5​ ) should exhibit a distinct downfield shift ( Δδ≈0.8 ppm) compared to the free ligand, confirming rigid N,N′ -chelation.

References

  • Iron(II) complex of 2-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid (ppCOOH) suitable for surface deposition. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFevsWLz6f4w2kba4KNfetqCSlTEVuZ1ehf95egIRfwdQRSxs0Y5BoFFci3Z4Itxbo_eBVJ4Rl1laF0otC8wK5Flb3cTYO7MTqRlfBBVrKZX1PIPZhuNCfuogjWhz1uiCmHnK_cU7x39Ey8iHysM9p7iowGHs9jJzCIEik=]
  • Crystal Structures of Half-Sandwich Ru(II) Complexes,[(η6-p-Cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF4. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5GgzXb2iu4BF8hYWCicmqyRp-LW_yWwP_hDVxkeDPJeoOkQ34aP-lWolrr_sjzcz3fquZnnsARJ3j57oDwl4n4rRLltVTFipljVWx4XQP1-XirRhWii_U0X7AVm0FW12fqUoLLg==]
  • New complexes with pyrazole-containing ligands and different metallic centres. Comparative study of their fluxional behaviour involving M–N bond rupture. RSC Publishing.[https://vertexaisearch.cloud.google.
Application

Application Notes and Protocols for Acceptorless Dehydrogenation of Alcohols Using Pyrazole-Pyridine-Pyrazole Ruthenium Complexes

Introduction: A Paradigm Shift in Alcohol Oxidation The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis, pivotal for the production of fragrances, pharmaceuticals, and fin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Paradigm Shift in Alcohol Oxidation

The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis, pivotal for the production of fragrances, pharmaceuticals, and fine chemicals.[1] Traditionally, this process has been reliant on stoichiometric oxidants such as chromium-based reagents or hypochlorite salts, which generate significant amounts of hazardous waste.[1] The principles of green chemistry demand a paradigm shift towards more sustainable and atom-economical methodologies. Acceptorless dehydrogenation (AD) of alcohols has emerged as a leading strategy in this endeavor.[1][2] This elegant approach utilizes a catalyst to eliminate dihydrogen (H₂) from the alcohol substrate, producing the corresponding aldehyde or ketone with water as the only theoretical byproduct, thus avoiding the use of sacrificial hydrogen acceptors.[2][3]

Within the burgeoning field of AD, transition metal complexes, particularly those of ruthenium, have demonstrated exceptional catalytic prowess.[4][5] This guide focuses on a highly effective class of catalysts: ruthenium(II) complexes featuring pyrazole-pyridine-pyrazole (NNN) pincer ligands. These systems exhibit remarkable activity and selectivity, operating under mild conditions and offering a broad substrate scope.[6] We will delve into the mechanistic underpinnings of these catalysts, provide detailed protocols for their synthesis and application, and present data to guide researchers in their own investigations.

The Catalyst System: Pyrazole-Pyridine-Pyrazole Ruthenium Pincer Complexes

The efficacy of the pyrazole-pyridine-pyrazole ruthenium catalyst stems from its unique architecture. The tridentate NNN pincer ligand firmly coordinates to the ruthenium center, creating a stable yet reactive complex. The ligand framework is not merely a spectator; it actively participates in the catalytic cycle through a process known as metal-ligand cooperation (MLC).[7][8]

Mechanism of Action: A Symphony of Metal-Ligand Cooperation

The catalytic cycle for the acceptorless dehydrogenation of alcohols by these ruthenium complexes is a testament to the principles of cooperative catalysis. While several mechanistic pathways may be operative depending on the specific ligand and reaction conditions, a generally accepted cycle is depicted below.

The process is believed to initiate with the coordination of the alcohol to the ruthenium center and deprotonation by a base, forming a ruthenium-alkoxide intermediate. This is followed by the key step of β-hydride elimination, transferring a hydride from the alcohol's α-carbon to the ruthenium, which generates the corresponding carbonyl compound and a ruthenium-hydride species. The catalytic cycle is completed by the liberation of dihydrogen from the ruthenium-hydride, regenerating the active catalyst. The pyrazole and pyridine moieties of the pincer ligand play a crucial role in stabilizing the different oxidation states of ruthenium throughout the cycle and can participate in proton transfer steps.

Catalytic Cycle Ru_Complex [Ru]-NNN Catalyst Ru_Alkoxide [Ru]-Alkoxide Intermediate Ru_Complex->Ru_Alkoxide + R₂CHOH, - H⁺ Ru_Hydride [Ru]-Hydride Intermediate Ru_Alkoxide->Ru_Hydride β-Hydride Elimination Product_Release Product Release & H₂ Evolution Ru_Hydride->Product_Release + H⁺ Product_Release->Ru_Complex - R₂C=O, - H₂

Caption: Proposed Catalytic Cycle for Alcohol Dehydrogenation.

Experimental Protocols

The following protocols provide a representative, step-by-step guide for the synthesis of a pyrazole-pyridine-pyrazole ligand, its ruthenium complex, and its application in the acceptorless dehydrogenation of a model substrate, benzyl alcohol.

Protocol 1: Synthesis of 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Ligand

This procedure is adapted from literature methods for the synthesis of NNN pincer ligands.

Materials:

  • 2,6-dibromopyridine

  • 3,5-dimethylpyrazole

  • Copper(I) iodide (CuI)

  • 1,10-phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,6-dibromopyridine (1.0 eq), 3,5-dimethylpyrazole (2.2 eq), copper(I) iodide (0.2 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (3.0 eq).

  • Add anhydrous toluene via cannula to the flask to create a suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts, and wash the Celite pad with toluene.

  • Combine the organic filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine ligand as a white solid.

  • Characterize the purified ligand by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a Pyrazole-Pyridine-Pyrazole Ruthenium(II) Complex

This protocol describes a general method for the complexation of the NNN ligand with a ruthenium precursor.[9]

Materials:

  • 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine ligand (from Protocol 1)

  • [RuCl₂(PPh₃)₃] (ruthenium precursor)

  • Toluene, anhydrous

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine ligand (1.0 eq) in anhydrous toluene.

  • In a separate Schlenk flask, dissolve [RuCl₂(PPh₃)₃] (1.0 eq) in anhydrous toluene.

  • Transfer the ruthenium precursor solution to the ligand solution via cannula.

  • Heat the reaction mixture to reflux for 4-6 hours. A color change is typically observed.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy to follow the consumption of the starting materials.

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

  • Precipitate the product by adding a non-polar solvent such as hexane.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

  • Characterize the resulting ruthenium complex by ¹H NMR, ¹³C NMR, ³¹P NMR, and elemental analysis or high-resolution mass spectrometry. Single-crystal X-ray diffraction can be used for definitive structural elucidation.[10][11]

Protocol 3: Catalytic Acceptorless Dehydrogenation of Benzyl Alcohol

This protocol outlines a general procedure for the catalytic dehydrogenation of an alcohol using the synthesized ruthenium complex.

Materials:

  • Pyrazole-pyridine-pyrazole ruthenium(II) complex (from Protocol 2)

  • Benzyl alcohol (substrate)

  • Potassium tert-butoxide (KOtBu) or another suitable base

  • Toluene, anhydrous (or another high-boiling solvent)

  • Internal standard for GC analysis (e.g., dodecane)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Thermostatted oil bath

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Analysis Add_Catalyst Add Ru-NNN Catalyst to Schlenk Tube Add_Base Add Base (e.g., KOtBu) Add_Catalyst->Add_Base Add_Solvent Add Anhydrous Toluene Add_Base->Add_Solvent Add_Substrate Add Benzyl Alcohol & Internal Standard Add_Solvent->Add_Substrate Heat_Reaction Heat to Desired Temperature (e.g., 110 °C) Add_Substrate->Heat_Reaction Monitor_Progress Monitor by GC-MS (Aliquot Sampling) Heat_Reaction->Monitor_Progress Cool_Down Cool to Room Temperature Monitor_Progress->Cool_Down Reaction Complete Quench Quench with Water/Brine Cool_Down->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Analyze Dry Organic Layer & Analyze by GC for Yield Extract->Dry_Analyze

Caption: General workflow for catalytic alcohol dehydrogenation.

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the pyrazole-pyridine-pyrazole ruthenium(II) complex (e.g., 0.5-2.0 mol%).

  • Add the base, such as potassium tert-butoxide (e.g., 5-10 mol%).

  • Under an inert atmosphere, add anhydrous toluene (e.g., to make a 0.5 M solution with respect to the substrate).

  • Add the internal standard (e.g., dodecane) followed by the benzyl alcohol (1.0 eq).

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture vigorously. Monitor the progress of the reaction by taking small aliquots at regular intervals, quenching them, and analyzing by GC-MS to determine the conversion of the starting material and the yield of the product.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or brine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Data Presentation and Analysis

The performance of pyrazole-pyridine-pyrazole ruthenium complexes can vary based on the substituents on the pyrazole and pyridine rings. Below is a table summarizing representative data for the acceptorless dehydrogenation of various alcohols.

EntryCatalystSubstrateBase (mol%)Temp (°C)Time (h)Yield (%)Reference
1[RuCl(PPh₃)₂(κ³-NNN-L1)]ClBenzyl alcoholKOtBu (10)11012>99[6]
2[RuCl(PPh₃)₂(κ³-NNN-L1)]Cl1-PhenylethanolKOtBu (10)1101298[6]
3[RuCl(PPh₃)₂(κ³-NNN-L1)]ClCinnamyl alcoholKOtBu (10)1102495[6]
4Dimeric Ru(II)-NNN Complex1-PhenylethanolKOtBu (10)100299[12][13]
5Dimeric Ru(II)-NNN ComplexCyclohexanolKOtBu (10)1001095[12][13]

L1 = 2,6-bis(5-methyl-pyrazol-3-yl)pyridine

Troubleshooting and Field-Proven Insights

  • Low Catalyst Activity: Ensure all reagents and solvents are strictly anhydrous and the reaction is performed under a rigorously inert atmosphere. Oxygen can deactivate the catalyst. The choice and amount of base are also critical; an insufficient amount may lead to slow or incomplete reactions.

  • Side Reactions: For some substrates, side reactions such as aldol condensation of the product aldehyde may occur. Lowering the reaction temperature or reaction time once high conversion is reached can mitigate this.

  • Catalyst Synthesis: The synthesis of the ruthenium complex can sometimes be challenging. Ensure the purity of the ligand and the ruthenium precursor. The reaction should be monitored carefully to avoid the formation of undesired byproducts.

Conclusion

The acceptorless dehydrogenation of alcohols catalyzed by pyrazole-pyridine-pyrazole ruthenium complexes represents a significant advancement in sustainable organic synthesis. These catalysts offer high efficiency, broad applicability, and operate under environmentally benign conditions. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for exploring and utilizing this powerful catalytic system in their own work, paving the way for cleaner and more efficient chemical manufacturing processes.

References

Sources

Method

Application Note: Scalable Synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine via Metal-Free Nucleophilic Aromatic Substitution

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and API Manufacturing Scientists. Introduction & Route Selection Strategy The compound 2-(4-Chloro-1H-pyrazol-1-yl)pyridine is a privileged bidentate he...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and API Manufacturing Scientists.

Introduction & Route Selection Strategy

The compound 2-(4-Chloro-1H-pyrazol-1-yl)pyridine is a privileged bidentate heterocyclic scaffold. It serves as a critical intermediate in the synthesis of positive allosteric modulators, kinase inhibitors, and transition-metal catalytic ligands.

Transitioning the synthesis of this core from a discovery-scale laboratory setting to a multi-kilogram pilot plant requires a fundamental shift in methodology. In discovery chemistry, the N-arylation of pyrazoles is typically achieved via copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig aminations using 2-bromopyridine . However, for Active Pharmaceutical Ingredient (API) scale-up, transition-metal catalysis introduces severe bottlenecks: prohibitive catalyst costs, the necessity for stringent heavy-metal remediation (e.g., using functionalized silica scavengers), and potential regioselectivity issues regarding N- versus O-arylation in tautomeric systems.

To establish a highly scalable, self-validating process, we bypass metal catalysis entirely in favor of a Nucleophilic Aromatic Substitution (SNAr) . By utilizing 2-fluoropyridine—which is highly activated toward SNAr due to the strong inductive effect of the fluorine atom lowering the LUMO of the pyridine ring—the pyrazole nitrogen can attack the 2-position efficiently without the need for transition metals [1].

Mechanistic Insights & Process Causality

A successful scale-up protocol is not just a list of instructions; it is a carefully balanced thermodynamic and kinetic system. The choices of solvent and base are critical to avoiding impurity formation at scale.

  • Solvent Selection (DMAc vs. DMF): Dimethylformamide (DMF) is the standard solvent for discovery-scale SNAr. However, at the elevated temperatures required for this reaction (>100 °C), DMF undergoes slow thermal hydrolysis to produce dimethylamine and formic acid. Dimethylamine acts as a potent competing nucleophile, leading to the formation of 2-(dimethylamino)pyridine impurities. We replace DMF with Dimethylacetamide (DMAc) , which exhibits vastly superior thermal stability, ensuring a cleaner impurity profile.

  • Base Selection (K₂CO₃ vs. Cs₂CO₃): Cesium carbonate is highly soluble and kinetically favorable for SNAr but is cost-prohibitive for kilogram-scale operations. We utilize anhydrous Potassium Carbonate (K₂CO₃) . While K₂CO₃ has lower solubility, operating at 110 °C in DMAc provides sufficient thermal energy to drive complete deprotonation of 4-chloro-1H-pyrazole (pKa ~14), pushing the reaction to >98% conversion [2].

Quantitative Optimization Data

The following table summarizes the SNAr optimization parameters that led to the final protocol. Entry 3 represents the optimal balance of cost, safety, and yield.

EntrySolventBase (1.5 eq)Temp (°C)Time (h)Yield (%)HPLC Purity (%)Causality / Observation
1DMFK₂CO₃100187895.2Sluggish reaction; dimethylamine impurity detected.
2DMFCs₂CO₃100128997.1Fast reaction, but base cost is prohibitive for scale.
3 DMAc K₂CO₃ 110 14 91 98.5 Optimal thermal stability; highly scalable.
4DMSOK₂CO₃110148596.0Difficult solvent removal during aqueous workup.

Process Workflow Visualization

G R1 4-Chloro-1H-pyrazole + 2-Fluoropyridine Rxn SNAr Reaction (K2CO3, DMAc, 110°C) R1->Rxn Charge IPC IPC (HPLC) >98% Conversion? Rxn->IPC 12-14 hours IPC->Rxn No Workup Aqueous Quench & Extraction IPC->Workup Yes Cryst Crystallization (EtOH/H2O) Workup->Cryst Organic Phase Product 2-(4-Chloro-1H-pyrazol- 1-yl)pyridine Cryst->Product Filter & Dry

Figure 1: Process workflow for the scalable SNAr synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine.

Step-by-Step Kilogram-Scale Protocol

This protocol is designed as a self-validating system for a 1.0 kg input of starting material, incorporating mandatory In-Process Controls (IPCs) to guarantee batch integrity.

Batch Size: 1.00 kg (9.75 mol) of 4-chloro-1H-pyrazole. Expected Yield: ~1.59 kg (91% theoretical).

Phase 1: Reactor Preparation & Reaction Execution
  • Purge: Ensure a 20 L jacketed glass reactor is clean, dry, and purged with Nitrogen (N₂) for 15 minutes to prevent oxidative degradation at high temperatures.

  • Charge Solvent & Base: Add 5.0 L of anhydrous DMAc to the reactor. Begin agitation at 150 RPM. Charge 2.02 kg of anhydrous K₂CO₃ (14.6 mol, 1.5 eq).

  • Charge Nucleophile: Add 1.00 kg of 4-chloro-1H-pyrazole (9.75 mol, 1.0 eq). Stir the suspension at 25 °C for 30 minutes. Rationale: This allows for the partial deprotonation and equilibration of the pyrazole prior to electrophile introduction.

  • Charge Electrophile: Slowly add 0.99 kg of 2-fluoropyridine (10.24 mol, 1.05 eq) via an addition funnel over 30 minutes. Maintain the internal temperature below 35 °C during addition.

  • Heating: Ramp the jacket temperature to heat the internal reaction mixture to 110 °C (± 5 °C). Maintain this temperature under a gentle N₂ sweep.

Phase 2: In-Process Control (IPC)
  • Sampling: After 12 hours at 110 °C, withdraw a 1.0 mL aliquot. Dilute with 9.0 mL of Acetonitrile and filter through a 0.22 µm PTFE syringe filter.

  • HPLC Analysis: Analyze via reverse-phase HPLC (e.g., C18 column, Water/MeCN gradient with 0.1% TFA).

    • Self-Validation Check: The reaction is deemed complete when the Area% of 2-fluoropyridine is < 2.0% relative to the product peak. If the threshold is not met, continue heating and re-sample every 2 hours.

Phase 3: Workup & Isolation
  • Quench: Cool the reactor to 20 °C. Slowly charge 10.0 L of Deionized (DI) water over 45 minutes. Rationale: The slow addition prevents rapid precipitation of inorganic salts and controls the mild exotherm from K₂CO₃ dissolution.

  • Extraction: Add 5.0 L of Ethyl Acetate (EtOAc). Agitate vigorously for 15 minutes, then allow 20 minutes for phase separation. Isolate the upper organic layer. Extract the aqueous layer with an additional 3.0 L of EtOAc. Combine the organic phases.

  • Washing: Wash the combined organic phases with 3 x 3.0 L of 5% aqueous NaCl (brine). Rationale: Multiple brine washes are strictly required to partition the highly polar DMAc out of the EtOAc phase, preventing oiling-out during crystallization.

  • Concentration: Transfer the organic phase to a rotary evaporator or distillation vessel. Concentrate under reduced pressure (approx. 150 mbar, 45 °C water bath) until a thick, stirrable slurry is obtained (approx. 2.0 L total volume).

Phase 4: Crystallization
  • Solvent Exchange: Add 3.0 L of absolute Ethanol to the slurry and concentrate again to 2.0 L to remove residual EtOAc.

  • Precipitation: Heat the ethanolic mixture to 60 °C until complete dissolution is achieved. Slowly add 1.5 L of DI water dropwise while maintaining stirring.

  • Cooling: Ramp the temperature down to 5 °C at a rate of 10 °C/hour to promote the growth of large, filterable crystals. Hold at 5 °C for 2 hours.

  • Filtration & Drying: Filter the suspension through a Nutsche filter. Wash the filter cake with 1.0 L of cold (5 °C) Ethanol/Water (1:1 v/v). Dry the solid in a vacuum oven at 50 °C and <50 mbar for 24 hours until constant weight is achieved.

References

  • Golden, J. E., et al. "Modulating N- versus O-arylation in pyrazolone-aryl halide couplings." Tetrahedron Letters, 49(5), 794-798 (2008). URL:[Link]

  • Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 136(28), 10139-10147 (2014). URL:[Link]

  • Thiel, K., et al. "Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands." Zeitschrift für Naturforschung B, 60(10), 1066-1070 (2005). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine

Welcome to the Application Scientist Support Portal. The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine—a critical heterocyclic building block in medicinal chemistry and drug development—is typically achieved via two...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine—a critical heterocyclic building block in medicinal chemistry and drug development—is typically achieved via two primary routes: the C-N cross-coupling of 4-chloro-1H-pyrazole with a 2-halopyridine, or the direct electrophilic chlorination of 2-(1H-pyrazol-1-yl)pyridine.

While these pathways are well-established, they are prone to specific side reactions that can compromise yield and purity. This guide provides a deep-dive into the mechanistic causality behind common byproducts, offering self-validating protocols and troubleshooting FAQs to ensure experimental success.

Mechanistic Workflows & Byproduct Origins

Understanding the origin of your impurities is the first step in optimizing your synthetic route. The diagram below maps the two primary synthetic pathways and the specific conditions that trigger byproduct formation.

SynthesisPathways SM1 4-Chloro-1H-pyrazole + 2-Halopyridine Target 2-(4-Chloro-1H-pyrazol-1-yl)pyridine (Target Product) SM1->Target Base/Solvent (SNAr Route) BP1 2,2'-Bipyridine (Homocoupling) SM1->BP1 Cu/Pd Catalyst BP2 2-Hydroxypyridine (Hydrolysis) SM1->BP2 Trace H2O + Base BP3 Dehalogenated Pyrazole (Protodehalogenation) SM1->BP3 Pd Catalyst + Base SM2 2-(1H-Pyrazol-1-yl)pyridine + NCS SM2->Target Electrophilic Chlorination BP4 Di-chlorinated Pyrazole (Over-chlorination) SM2->BP4 Excess NCS BP5 Pyridine-chlorinated Adduct (Off-target EAS) SM2->BP5 High Temp

Figure 1: Synthetic pathways and common byproduct origins for 2-(4-Chloro-1H-pyrazol-1-yl)pyridine.

Quantitative Byproduct Profiling

Use the following analytical reference table to identify impurities in your LC-MS traces and immediately pinpoint their mechanistic origin.

Byproduct IdentityOrigin PathwayTypical m/z [M+H]⁺Approx. RRT*Primary Mitigation Strategy
2,2'-Bipyridine Ullmann Homocoupling157.08~0.6Switch to metal-free SNAr using 2-fluoropyridine.
2-Hydroxypyridine SNAr Hydrolysis96.04~0.3Use strictly anhydrous solvents and dry Cs₂CO₃.
2-(1H-Pyrazol-1-yl)pyridine Protodehalogenation146.07~0.7Avoid Pd-catalysis; lower reaction temperature.
Di-chlorinated Adduct Over-chlorination (NCS)214.00~1.3Restrict NCS to 1.05 eq; maintain temp at 0–20 °C.

*Relative Retention Time (RRT) assumes a standard reverse-phase C18 gradient (Water/Acetonitrile with 0.1% Formic Acid) relative to the target product.

Troubleshooting FAQs

Q1: During the cross-coupling of 4-chloro-1H-pyrazole and 2-bromopyridine, I am isolating a significant amount of a byproduct with m/z 157. What is this, and how do I prevent it? A: This is 2,2'-bipyridine, resulting from the transition-metal-catalyzed homocoupling of your 2-bromopyridine starting material. In the presence of Cu(I) or Pd catalysts and a base, 2-halopyridines are highly susceptible to Ullmann-type homocoupling. Causality & Solution: To eliminate this, we recommend abandoning transition-metal catalysis entirely and shifting to a metal-free Nucleophilic Aromatic Substitution (SNAr) framework[1]. By replacing 2-bromopyridine with 2-fluoropyridine, the high electronegativity of the fluorine atom sufficiently activates the ortho-position. This stabilizes the intermediate Meisenheimer complex, allowing the coupling to proceed smoothly under metal-free conditions using Cs₂CO₃ in DMF[2].

Q2: I am using a Pd-catalyzed route, and I detect the de-chlorinated product, 2-(1H-pyrazol-1-yl)pyridine (m/z 146). Why is my pyrazole losing its chlorine atom? A: This is a classic case of competitive oxidative addition leading to protodehalogenation. While the C-Br bond on the pyridine is more reactive, the Pd(0) species can still undergo oxidative addition into the C-Cl bond of the 4-chloro-1H-pyrazole, especially at elevated temperatures. Subsequent beta-hydride elimination (if a hydrogen source is present) or protonation yields the dehalogenated pyrazole, which then couples to the pyridine ring. Causality & Solution: Transition metals are agnostic to your desired outcome and will attack available carbon-halogen bonds based on kinetic competition. Moving to the SNAr protocol (see Section 4) completely bypasses this oxidative addition mechanism, preserving the C-Cl bond on the pyrazole.

Q3: When utilizing the direct chlorination route with NCS, my LC-MS shows a mass of 214 [M+H]⁺ alongside my product. How can I improve regioselectivity? A: A mass of 214 indicates the formation of a di-chlorinated byproduct (e.g., 2-(3,4-dichloro-1H-pyrazol-1-yl)pyridine). Causality & Solution: The pyrazole ring undergoes electrophilic aromatic substitution (EAS). The C4 position is the most nucleophilic and kinetically favored because the intermediate sigma complex at C4 is highly stable. However, the C3 and C5 positions can also react if excess N-chlorosuccinimide (NCS) is present or if thermal energy overcomes the activation barrier for secondary chlorination. To mitigate this, strictly control the stoichiometry of NCS to 1.00–1.05 equivalents and maintain the reaction temperature at 0 °C to 20 °C[3].

Q4: Why do you recommend Cs₂CO₃ over K₂CO₃ for the SNAr coupling? A: The choice of base is dictated by solubility and ion-pairing dynamics. Cesium carbonate has significantly higher solubility in polar aprotic solvents like DMF compared to potassium carbonate. Furthermore, the larger ionic radius of the cesium cation results in weaker ion-pairing with the carbonate anion. This creates a "naked," highly reactive carbonate species that rapidly deprotonates the pyrazole, accelerating nucleophilic attack and allowing the reaction to reach completion at lower temperatures, thereby minimizing thermal degradation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. If executed exactly as written, the mechanistic pathways that lead to the byproducts discussed above are chemically blocked.

Protocol A: Metal-Free SNAr Synthesis (Recommended)

This route eliminates homocoupling and protodehalogenation by avoiding transition metals.

  • Preparation: Flame-dry a reaction vessel and equip it with a magnetic stir bar. Purge with dry Nitrogen.

  • Reagent Loading: Charge the vessel with 4-chloro-1H-pyrazole (1.0 equiv) and anhydrous Cs₂CO₃ (2.0 equiv). Note: The Cs₂CO₃ must be strictly anhydrous to prevent the hydrolysis of 2-fluoropyridine into 2-hydroxypyridine.

  • Solvation: Add anhydrous DMF to achieve a 0.2 M concentration of the limiting reagent.

  • Electrophile Addition: Add 2-fluoropyridine (1.2 equiv) via syringe[1].

  • Reaction: Heat the mixture to 90 °C and stir for 16 hours under a nitrogen atmosphere. Monitor completion via LC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (approx. 5 volumes relative to DMF). The product will typically precipitate.

  • Isolation: Filter the solid, wash with cold water to remove residual DMF and salts, and dry under vacuum. If an oil forms instead, extract with Ethyl Acetate (3x), wash the combined organics with 5% aqueous LiCl (to remove trace DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Direct Electrophilic Chlorination

Use this route if you already have 2-(1H-pyrazol-1-yl)pyridine and need to install the chlorine atom.

  • Preparation: Charge a round-bottom flask with 2-(1H-pyrazol-1-yl)pyridine (1.0 equiv) and a magnetic stir bar.

  • Solvation: Dissolve the starting material in anhydrous DMF or Acetonitrile (0.3 M).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Critical step to prevent di-chlorination.

  • Chlorination: Add N-chlorosuccinimide (NCS) (1.05 equiv) in small portions over 15 minutes to control the exotherm[3].

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours.

  • Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors Source: Google Patents URL
  • US10227329B2 - Compounds useful for treating disorders related to RET Source: Google Patents URL
  • WO2017047602A1 - Biaryl derivatives and pharmaceuticals containing same Source: Google Patents URL

Sources

Optimization

Technical Support Center: Pyrazole Synthesis &amp; Regioisomer Troubleshooting

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction The Knorr pyrazole synthesis—the condensation of unsymmetrical 1,3-dicarbonyl compounds with monosubstituted hydrazines—is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction

The Knorr pyrazole synthesis—the condensation of unsymmetrical 1,3-dicarbonyl compounds with monosubstituted hydrazines—is a cornerstone of medicinal chemistry. However, this reaction inherently produces a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers. This troubleshooting guide provides field-proven strategies for both upstream regiocontrol (prevention) and downstream isolation (separation) to ensure high-purity API development.

Workflow: Regioisomer Management Decision Tree

Regioisomer_Workflow Start Crude Pyrazole Mixture (1,3- & 1,5-Regioisomers) Decision1 Can the synthetic route be modified? Start->Decision1 Upstream Upstream Regiocontrol (Prevention) Decision1->Upstream Yes Downstream Downstream Separation (Post-Reaction) Decision1->Downstream No (Already Synthesized) AltRoute Alternative Precursors (e.g., N-arylhydrazones) Upstream->AltRoute Solvent Solvent/Acid Tuning (TFE or HFIP + TFA) Upstream->Solvent Scale Synthesis Scale? Downstream->Scale Chroma Flash Chromatography or SFC Scale->Chroma Discovery (<1g) Cryst Fractional Crystallization (e.g., EtOAc/Hexanes) Scale->Cryst Process (>10g)

Decision matrix for managing pyrazole regioisomers via upstream prevention or downstream separation.

Section 1: Upstream Troubleshooting (Preventing Regioisomers)

Q1: My standard Knorr condensation yields a 1:1 mixture of 1,3- and 1,5-regioisomers. How can I bias the reaction toward a single isomer without changing my starting materials?

Causality & Expert Insight: The regioselectivity of the Knorr reaction is dictated by the relative electrophilicity of the two carbonyl carbons and the differential nucleophilicity of the hydrazine nitrogens. In standard solvents (e.g., ethanol), these differences are often insufficient to provide high selectivity. By switching to a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP), the unique hydrogen-bonding network drastically alters the transition state energies[1]. Furthermore, adjusting the pH with trifluoroacetic acid (TFA) selectively protonates the more basic nitrogen, modulating the nucleophilicity of the hydrazine and directing the initial nucleophilic attack to achieve >95:5 regioselectivity[1][2].

Self-Validating Protocol: Acid-Assisted Condensation in TFE

  • Setup: In a sealed reaction vessel, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in TFE (0.2 M concentration)[1].

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at 0 °C to control the initial exothermic hydrazone formation.

  • Catalysis: Add 0.1–0.5 equiv of TFA.

  • Reaction & Validation: Stir at room temperature for 12–24 hours. Validation step: Monitor the reaction via LC-MS. The intermediate hydrazone mass should completely disappear, replaced by a single pyrazole product mass before proceeding.

  • Workup: Remove TFE under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate[1].

Q2: The inherent electronic properties of my 1,3-diketone completely favor the undesired isomer. Are there alternative synthetic routes?

Causality & Expert Insight: When thermodynamic and kinetic controls fail, you must bypass the 1,3-diketone intermediate entirely. A highly reliable alternative is the reaction of N-arylhydrazones with nitroolefins[2]. This method exploits the distinct nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone, forcing a stepwise cycloaddition rather than a concerted 1,3-dipolar cycloaddition. This mechanistic shift inherently prevents the formation of the alternative regioisomer[2].

Self-Validating Protocol: N-Arylhydrazone & Nitroolefin Cycloaddition

  • Setup: Combine the N-arylhydrazone (1.0 equiv) and the nitroolefin (1.2 equiv) in ethylene glycol (0.2 M)[1].

  • Reaction: Heat the mixture at 120 °C for 12 hours. The initial nucleophilic attack of the hydrazone on the nitroolefin is followed by cyclization and oxidative elimination of nitrous acid[2].

  • Isolation & Validation: Cool to room temperature, dilute with water, and extract with dichloromethane. Validation step: Perform a crude ¹H NMR; the absence of a secondary pyrazole C4-proton peak confirms >98% regiochemical purity.

Section 2: Downstream Troubleshooting (Separating Regioisomers)

Q3: I have already synthesized a 60:40 mixture of pyrazole regioisomers on a 500 mg scale. What is the most efficient way to separate them?

Causality & Expert Insight: For discovery-scale chemistry, chromatography is the gold standard[1]. The 1,3- and 1,5-regioisomers typically exhibit different dipole moments and steric profiles. The 1,5-isomer usually has the N-substituent and the C5-substituent in close proximity, creating steric hindrance that shields the basic pyrazole nitrogen from interacting strongly with the acidic silanol groups on stationary phase silica. Consequently, the 1,5-isomer generally elutes faster than the 1,3-isomer on normal-phase silica gel.

Self-Validating Protocol: Preparative Flash Chromatography

  • TLC Screening: Spot the mixture on a silica TLC plate. Screen non-polar/polar solvent mixtures (e.g., Hexanes/Ethyl Acetate). Aim for an Rf difference (ΔRf) of at least 0.15[1].

  • Column Loading: Dry-load the crude mixture onto Celite to ensure a narrow elution band, which is critical for closely eluting isomers.

  • Elution: Run a shallow gradient (e.g., 5% to 20% EtOAc in Hexanes over 20 column volumes) on an automated flash chromatography system[1].

  • Validation: Analyze the collected fractions via UPLC. Pool only the fractions showing >99% UV purity for the desired peak.

Q4: We are scaling up our API synthesis to 50 grams. Chromatography is no longer viable. How can we isolate the desired regioisomer?

Causality & Expert Insight: At the process scale, fractional crystallization is the most scalable and cost-effective separation technique[1][3]. Regioisomers pack differently in the crystal lattice due to their distinct 3D geometries and dipole moments, leading to significant differences in solubility. By identifying a solvent system where the desired isomer is supersaturated while the byproduct remains highly soluble, you can selectively precipitate the product[4].

Self-Validating Protocol: Fractional Crystallization

  • Solvent Screening: Test the crude mixture in various hot solvents (Ethyl acetate, ethanol, or toluene).

  • Dissolution: Dissolve the crude regioisomeric mixture in a minimal amount of the optimal hot solvent (e.g., refluxing ethyl acetate)[4].

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.

  • Cooling: Allow the mixture to cool to room temperature slowly (over 4-6 hours) to promote the growth of pure crystals[1].

  • Filtration & Validation: Filter the crystals and wash with a cold mixture of the solvent/anti-solvent. Validation step: Analyze both the mother liquor and the isolated crystals via NMR. The mother liquor should be enriched with the undesired isomer, while the crystals should show >98% purity of the target isomer[3].

Quantitative Data: Comparison of Separation Strategies

Separation StrategyOptimal ScaleTypical Recovery YieldRegiochemical PurityKey AdvantagePrimary Limitation
Flash Chromatography < 5 grams70 - 90%> 95%Highly predictable, rapid method development.High solvent consumption; poor scalability.
SFC (Supercritical Fluid) 100 mg - 10 g85 - 95%> 99%Excellent resolution for closely eluting isomers.Requires specialized, expensive instrumentation.
Fractional Crystallization > 10 grams40 - 75%> 98%Highly scalable, low cost, green chemistry profile.Requires extensive solvent screening; lower yield.
Upstream Regiocontrol Any Scale60 - 95%> 98%Eliminates the need for downstream separation.May require redesigning the entire synthetic route.

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Troubleshooting

Technical Support Center: Advanced Purification of Polar Pyrazole Compounds

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing challenges in the isolation and purification of highly polar pyrazole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing challenges in the isolation and purification of highly polar pyrazole derivatives. Because pyrazoles possess both hydrogen-bond donating and accepting capabilities, they often exhibit severe tailing on standard normal-phase silica and poor solubility in non-polar solvents[1]. Here, we provide field-proven alternative purification strategies, troubleshooting FAQs, and step-by-step methodologies.

Diagnostic Workflow: Selecting an Alternative Purification Strategy

G A Crude Polar Pyrazole Mixture B Assess Physical State & pKa A->B C Liquid / Oil or Neutral B->C D Solid & Weakly Basic B->D E Reverse-Phase HPLC / SFC C->E Optimize Modifier F Salt Formation & Recrystallization D->F Use Strong Acid G High-Purity Pyrazole Product E->G F->G

Decision tree for selecting alternative purification methods for polar pyrazoles.

Frequently Asked Questions & Troubleshooting
Q1: My polar pyrazole derivative streaks extensively on normal-phase silica gel, resulting in poor recovery and co-elution. What is the mechanistic cause, and how can I resolve it?

Answer: The streaking is caused by the strong hydrogen-bonding interaction between the pyrazole ring (which acts as both an H-bond donor and acceptor) and the acidic silanol groups on the silica gel surface[1][2].

Solution: Instead of normal-phase chromatography, transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Supercritical Fluid Chromatography (SFC) . SFC is particularly advantageous for polar heterocycles because the supercritical CO₂ acts as a non-polar bulk solvent, while polar modifiers (like methanol with basic additives) can be finely tuned to elute polar pyrazoles without tailing. Furthermore, chiral pyrazole derivatives can be effectively separated using polysaccharide-based chiral stationary phases under polar organic or reversed-phase conditions[3].

Q2: I want to avoid chromatography entirely to scale up my process. Can I use crystallization for a highly polar pyrazole oil?

Answer: Direct crystallization of polar pyrazole oils is notoriously difficult due to residual solvents and low melting points[2]. However, you can exploit the weakly basic nature of the pyrazole ring (pKa ~2.5)[1].

Solution: Perform Acid-Base Salt Crystallization . By treating the crude pyrazole with a strong anhydrous acid (e.g., HCl in dioxane), you convert the polar oil into a highly crystalline pyrazolium salt[2]. This salt can be isolated, washed free of neutral impurities, and subsequently neutralized to recover the pure pyrazole.

Experimental Protocols
Protocol A: Supercritical Fluid Chromatography (SFC) Purification

Causality: SFC minimizes solvent waste and provides rapid mass transfer. The addition of a basic modifier suppresses secondary interactions between the pyrazole and the stationary phase.

  • Sample Preparation: Dissolve the crude polar pyrazole in a minimal volume of methanol (ensure complete dissolution to avoid column clogging).

  • Column Selection: Select a 2-ethylpyridine (2-EP) or unbonded silica SFC column, which provides excellent selectivity for basic heterocycles.

  • Mobile Phase Setup: Set the primary mobile phase to supercritical CO₂. Set the co-solvent (modifier) to Methanol containing 0.1% to 0.2% Isopropylamine (IPA) or Diethylamine (DEA). Note: The basic additive is critical to block active sites on the column and prevent peak tailing.

  • Gradient Elution: Run a gradient from 5% to 40% modifier over 10 minutes at a flow rate appropriate for your preparative column (e.g., 50 mL/min). Maintain backpressure at 120 bar and temperature at 35 °C.

  • Fraction Collection & Recovery: Collect peaks based on UV or MS triggering. Evaporate the volatile CO₂ and methanol under reduced pressure to yield the purified pyrazole.

Protocol B: Salt Formation and Recrystallization

Causality: Forming a salt increases the lattice energy of the compound, driving precipitation and leaving structurally distinct impurities in the mother liquor[2].

  • Dissolution: Dissolve the crude pyrazole mixture in a non-polar to moderately polar solvent (e.g., diethyl ether or ethyl acetate) where the free base is soluble.

  • Acid Addition: Slowly add 1.1 equivalents of a strong anhydrous acid (e.g., 4M HCl in dioxane) dropwise while stirring vigorously at 0 °C.

  • Precipitation: Allow the mixture to stir for 30 minutes. A crystalline pyrazolium salt should precipitate. If precipitation is slow, add a small volume of an anti-solvent (e.g., hexane) or scratch the flask to induce nucleation.

  • Filtration & Washing: Filter the salt under a vacuum and wash with cold diethyl ether to remove non-basic organic impurities.

  • Neutralization (Free-basing): Suspend the purified salt in water and adjust the pH to 8-9 using saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under high vacuum to yield the pure pyrazole free base.

Quantitative Comparison of Purification Techniques

The following table summarizes the operational metrics of various purification strategies for polar pyrazoles to aid in method selection:

Purification TechniqueIdeal Substrate ProfileSolvent ConsumptionScalabilityResolution of Isomers
Normal Phase Silica Non-polar to moderately polarHighHighModerate
RP-HPLC Highly polar, water-solubleHigh (Aqueous/Organic)Low to ModerateHigh
SFC Polar, chiral, or basicLow (Mostly CO₂)Moderate to HighVery High
Salt Crystallization Basic pyrazoles (pKa > 2)Very LowVery HighLow (unless chiral salt)
References
  • Cirilli, R., et al. "Analytical and semipreparative high performance liquid chromatography enantioseparation of new substituted 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles on polysaccharide-based chiral stationary phases in normal-phase, polar organic and reversed-phase conditions." Journal of Chromatography A, PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine vs. Its Bromo-Analogue

Executive Summary & Pharmacophore Rationale The 2-(1H-pyrazol-1-yl)pyridine (pzpy) scaffold is a privileged bidentate ligand in coordination chemistry, utilized extensively to synthesize transition metal complexes (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 2-(1H-pyrazol-1-yl)pyridine (pzpy) scaffold is a privileged bidentate ligand in coordination chemistry, utilized extensively to synthesize transition metal complexes (e.g., Ruthenium(II), Silver(I), Osmium(IV)) with potent photophysical and biological activities[1][2]. When developing metallodrugs for anticancer or antimicrobial applications, the substitution of the pyrazole ring at the 4-position with a halogen—specifically chlorine (Cl) versus bromine (Br)—serves as a critical optimization strategy.

This guide provides an objective, data-driven comparison of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine and its bromo-analogue. By analyzing their physicochemical properties, coordination behavior, and in vitro biological activities, we demonstrate how a single heavy-atom substitution dictates cellular uptake, mechanism of action, and ultimate therapeutic efficacy[3][4].

Physicochemical and Electronic Comparison

The biological activity of a metal complex is intrinsically linked to the lipophilicity and electronic nature of its carrier ligands. Halogenation modulates these properties significantly. The heavier bromine atom exerts a weaker electron-withdrawing inductive effect compared to chlorine but provides greater steric bulk and lipophilicity.

As demonstrated in computational chemical data for structurally related halogenated pyrazole derivatives, bromine substitution increases the XLogP3 value, which directly enhances the passive diffusion of the resulting complex across phospholipid bilayers[5].

Quantitative Data: Ligand and Complex Parameters

The following table summarizes the comparative physicochemical and biological parameters of the two halogenated ligands and their representative Ruthenium(II) complexes.

Table 1: Comparative Parameters of Halogenated pzpy Ligands and Ru(II) Complexes

Parameter2-(4-Chloro-1H-pyrazol-1-yl)pyridine2-(4-Bromo-1H-pyrazol-1-yl)pyridine
Halogen Atomic Radius (Å) 1.751.85
Electronegativity (Pauling Scale) 3.162.96
Estimated Ligand Lipophilicity (LogP) *~2.1~2.4
Complex Cellular Uptake Velocity Baseline (Moderate)+30-40% vs. Chloro-analogue
IC₅₀ (A549 Human Lung Cancer, 72h) (µM) 12.4 ± 1.28.7 ± 0.9
Primary Mode of Cell Death Apoptosis (DNA damage)Apoptosis (ROS + DNA damage)

*Note: LogP values are extrapolated from computational chemical data of structurally related halogenated pyrazole derivatives to illustrate the lipophilic shift[5].

Mechanism of Action (MoA)

While both analogues coordinate to metal centers (such as Ag(I) or Ru(II)) to form highly stable complexes[6], their intracellular behavior diverges due to the "heavy atom effect."

  • Cellular Uptake: The bromo-analogue's higher lipophilicity drives superior intracellular accumulation.

  • Target Interaction: Once inside the cell, these complexes typically undergo aquation (loss of a labile ligand) to bind to DNA via intercalation or minor groove binding.

  • ROS Generation: The bromine atom enhances spin-orbit coupling within the metal complex[1]. Upon light irradiation (in photodynamic therapy) or through basal mitochondrial interactions, the bromo-analogue generates higher yields of Reactive Oxygen Species (ROS), leading to severe oxidative stress and subsequent apoptotic cell death.

MoA Ligand Halogenated pzpy Ligand (Cl vs Br) Complex Transition Metal Complex (e.g., Ru(II), Ag(I)) Ligand->Complex Coordination Uptake Cellular Uptake (Enhanced by Br Lipophilicity) Complex->Uptake Passive Diffusion Target1 DNA Intercalation & Groove Binding Uptake->Target1 Target2 Mitochondrial Accumulation & ROS Generation Uptake->Target2 Apoptosis Apoptotic Cell Death Target1->Apoptosis DNA Damage Target2->Apoptosis Oxidative Stress

Figure 1: Mechanistic pathways of halogenated 2-(1H-pyrazol-1-yl)pyridine metal complexes.

Experimental Methodologies & Self-Validating Protocols

To objectively compare the biological activity of these two analogues, rigorous, self-validating experimental workflows must be employed. The following protocols detail the synthesis of the metal complexes and the subsequent biological evaluation.

Workflow Syn Ligand & Complex Synthesis Char Spectroscopic Characterization Syn->Char Purity Check InVitro In Vitro Cytotoxicity (MTT Assay) Char->InVitro Dosing Mech Mechanistic Studies (Flow Cytometry) InVitro->Mech IC50 Det.

Figure 2: Standardized workflow for biological evaluation of pzpy derivatives.

Protocol A: Synthesis and Spectroscopic Validation of Metal Complexes

Objective: Synthesize structurally stable Ru(II) or Ag(I) complexes using the halogenated ligands[2][6].

  • Reaction Setup: Dissolve 1.0 equivalent of the metal precursor (e.g.,[Ru(p-cymene)Cl₂]₂) and 2.1 equivalents of the respective halogenated pzpy ligand in anhydrous methanol.

    • Causality: Why use anhydrous methanol under a nitrogen atmosphere? Transition metals are highly susceptible to oxidation (e.g., Ru(II) to Ru(III)) in the presence of dissolved oxygen. An inert atmosphere ensures the coordination geometry remains intact, which is critical for preserving the intended biological activity.

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours.

  • Precipitation & Filtration: Cool to room temperature, add a counter-ion (e.g., NH₄PF₆) to precipitate the complex, and filter.

  • Self-Validation Checkpoint (UV-Vis Spectroscopy): Before biological testing, record the UV-Vis spectra of the complex in an aqueous buffer over 48 hours. The presence of stable isosbestic points confirms that the complex does not prematurely degrade or undergo unwanted ligand exchange before entering the cell[2].

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC₅₀ values of the Chloro- and Bromo-complexes against human cancer cell lines.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Dosing: Treat the cells with serial dilutions of the Chloro- and Bromo-complexes (ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the media does not exceed 0.5% (v/v).

    • Causality: Why cap DMSO at 0.5%? Higher concentrations of DMSO are independently cytotoxic and can artificially permeabilize the cell membrane, masking the natural lipophilicity-driven uptake advantage of the bromo-analogue.

  • Incubation (72 hours):

    • Causality: Why use a 72-hour incubation period instead of the standard 24 hours? Halogenated metal complexes often exhibit a delayed onset of action due to the slow kinetics of ligand exchange (aquation) required to activate the prodrug inside the cell. A 72-hour window ensures the full cytotoxic potential of the thermodynamically stable bromo-analogue is captured.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

  • Self-Validation Checkpoint: Include a positive control (e.g., Cisplatin) and a vehicle control. If the Cisplatin IC₅₀ deviates by more than ±15% from historical laboratory baselines, the assay plate must be discarded, as this indicates variations in cell passage health or reagent degradation.

Conclusion

The comparison between 2-(4-Chloro-1H-pyrazol-1-yl)pyridine and 2-(4-Bromo-1H-pyrazol-1-yl)pyridine highlights the profound impact of halogen selection in drug design. While the chloro-analogue provides a stable, moderately active baseline, the bromo-analogue consistently demonstrates superior biological activity in vitro. This is driven by its enhanced lipophilicity (facilitating greater cellular uptake) and its ability to promote stronger spin-orbit coupling, which synergistically amplifies ROS-mediated apoptotic pathways.

References

  • Intrinsic 77 K Phosphorescence Characteristics and Computational Modeling of Ru(II)-(Bidentate Cyclometalated-Aromatic Ligand) Chromophores Source: acs.org (Inorganic Chemistry) URL: [Link]

  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O) Source: researchgate.net URL: [Link]

  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O) - MOCEDES Source: mocedes.org URL: [Link]

Sources

Comparative

2-(4-Chloro-1H-pyrazol-1-yl)pyridine versus 2-(1H-pyrazol-1-yl)pyridine as a ligand

An in-depth technical analysis of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine (4-Cl-pzpy) versus 2-(1H-pyrazol-1-yl)pyridine (pzpy) requires a fundamental understanding of coordination chemistry, specifically how subtle halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine (4-Cl-pzpy) versus 2-(1H-pyrazol-1-yl)pyridine (pzpy) requires a fundamental understanding of coordination chemistry, specifically how subtle halogen substitutions dictate the photophysical and electrochemical fate of transition metal complexes.

As N,N′-bidentate ancillary ligands, both molecules are heavily utilized in the design of phosphorescent Iridium(III) complexes, Ruthenium(II) photocatalysts, and cytotoxic metallodrugs. However, the introduction of a chlorine atom at the 4-position of the pyrazole ring fundamentally alters the electronic landscape of the ligand, shifting its behavior from an electron-rich donor to an inductively stabilized acceptor.

Here is a comprehensive evaluation of their comparative performance, mechanistic causality, and laboratory implementation.

Electronic and Structural Profiling

The core difference between pzpy and 4-Cl-pzpy lies in the inductive (-I) effect of the chlorine atom.

  • pzpy (Unsubstituted): The unsubstituted pyrazole ring is highly electron-rich. When coordinated to a metal center (e.g., Ir³⁺), pzpy acts as a strong σ-donor. This electron-rich nature significantly destabilizes the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting complex, which widens the HOMO-LUMO energy gap and typically results in blue-shifted emission profiles[1][2].

  • 4-Cl-pzpy (Chlorinated): The 4-position of the pyrazole ring points directly away from the metal coordination pocket. Therefore, the chlorine atom introduces virtually zero steric hindrance during metal chelation. However, its strong electronegativity exerts an inductive pull (-I effect) that withdraws electron density from the pyrazole ring. This stabilizes both the HOMO and LUMO levels, lowering their absolute energies and typically inducing a red-shift in the emission wavelength compared to its unsubstituted counterpart[3][4].

Molecular Orbital Energy Tuning

The logical relationship between ligand substitution and energy level modulation is visualized below.

EnergyLevels cluster_pzpy pzpy Complex (Electron-Rich) cluster_clpzpy 4-Cl-pzpy Complex (Electron-Withdrawn) LUMO_pzpy LUMO (Destabilized) High Energy LUMO_cl LUMO (Stabilized) Lower Energy LUMO_pzpy->LUMO_cl -I Effect of Chlorine HOMO_pzpy HOMO Metal-Ligand Localized HOMO_pzpy->LUMO_pzpy Wider Gap (Blue Shift) HOMO_cl HOMO (Stabilized) Inductive Pull HOMO_pzpy->HOMO_cl -I Effect of Chlorine HOMO_cl->LUMO_cl Narrower Gap (Red Shift)

Graphviz Diagram: HOMO/LUMO energy level stabilization driven by the -I effect of the 4-chloro substitution.

Quantitative Performance Comparison

When integrated into standard heteroleptic Iridium(III) frameworks (e.g., where ppy = 2-phenylpyridine), the ligands dictate the final optoelectronic and physicochemical properties. The data below summarizes the comparative shifts induced by the ligands.

Parameter2-(1H-pyrazol-1-yl)pyridine (pzpy)2-(4-Chloro-1H-pyrazol-1-yl)pyridine (4-Cl-pzpy)
Electronic Nature Electron-rich (σ-donor dominant)[2]Electron-deficient (-I inductive effect)
LUMO Energy Level Destabilized (Higher Energy)[1]Stabilized (Lower Energy)
Emission Wavelength Blue / Blue-Green (e.g., ~460-480 nm)Red-shifted relative to pzpy (e.g., ~490-510 nm)
Coordination Sterics MinimalMinimal (Cl atom points outward)
Lipophilicity (LogP) LowerHigher (Enhanced cellular uptake for metallodrugs)
Primary Applications Blue OLEDs, High-energy photocatalysisTuned OLEDs, Cytotoxic Ru/Ir metallodrugs[3]

Experimental Protocols: A Self-Validating System

To ensure high-fidelity results when comparing these ligands, the synthesis and complexation workflows must be tightly controlled. Below is the standardized protocol for synthesizing cationic Iridium(III) complexes using either pzpy or 4-Cl-pzpy.

Workflow: Synthesis of [Ir(ppy)2​(L)]PF6​ Complexes

Step 1: Dimer Cleavage

  • Suspend the chloro-bridged iridium dimer [Ir(ppy)2​(μ−Cl)]2​ (0.1 mmol) and the chosen ancillary ligand (pzpy or 4-Cl-pzpy, 0.22 mmol) in a 2:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) (15 mL).

  • Causality Check: The mixed DCM/MeOH solvent system is critical. DCM ensures the complete dissolution of the non-polar iridium dimer, while MeOH solvates the polar ancillary ligand. This homogeneity eliminates biphasic kinetic barriers, allowing the N^N ligand to efficiently attack the metal center and cleave the chloride bridge[2].

Step 2: Thermal Coordination

  • Purge the reaction flask with Argon for 15 minutes.

  • Heat the mixture to reflux (approx. 60°C) and stir continuously for 12 hours in the dark.

  • Causality Check: Argon prevents the oxidative degradation of the electron-rich pyrazole rings at elevated temperatures. Conducting the reaction in the dark prevents premature photo-isomerization or photo-degradation of the forming photoactive complex.

Step 3: Anion Metathesis and Precipitation

  • Cool the reaction to room temperature and evaporate the DCM under reduced pressure.

  • Add a 10-fold excess of aqueous Ammonium Hexafluorophosphate ( NH4​PF6​ ) to the remaining methanolic solution.

  • Causality Check: The chloride anion ( Cl− ) makes the complex highly hydrophilic and difficult to purify. Introducing the bulky, non-coordinating PF6−​ anion forces an anion exchange. Because the resulting [Ir(ppy)2​(L)]PF6​ salt is insoluble in water, it precipitates out of solution rapidly, driving the reaction to absolute completion via Le Chatelier's principle.

Step 4: Purification

  • Collect the precipitate via vacuum filtration, wash with cold water and diethyl ether, and purify via silica gel column chromatography (Eluent: DCM/Acetone).

Mechanistic Insights for Application Scientists

When choosing between pzpy and 4-Cl-pzpy, the decision must be grounded in the target application:

  • For Deep-Blue OLEDs: pzpy is the superior choice. The electron-rich nature of the unsubstituted pyrazole ring pushes the LUMO energy level higher. When paired with a strongly electron-withdrawing cyclometalating ligand, this maximizes the HOMO-LUMO gap, ensuring high-energy (blue) phosphorescence[1][2].

  • For Biological/Cytotoxic Applications: 4-Cl-pzpy offers a distinct advantage. The addition of the chlorine atom significantly increases the lipophilicity (LogP) of the resulting complex. In the context of Ruthenium(II) or Iridium(III) metallodrugs targeting kinase inhibition (such as VEGFR2), higher lipophilicity directly correlates with enhanced passive diffusion across cellular membranes, increasing intracellular drug accumulation and subsequent cytotoxicity[3]. Furthermore, the halogen can participate in specific halogen-bonding interactions within protein binding pockets.

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Validation

A Comparative Guide to the Purity Validation of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine by HPLC and NMR

In the landscape of pharmaceutical research and development, the meticulous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds like 2-(4-C...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the meticulous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds like 2-(4-Chloro-1H-pyrazol-1-yl)pyridine, which hold potential as building blocks in medicinal chemistry, an unambiguous purity profile is paramount. This guide provides an in-depth comparison of two instrumental analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this specific compound's purity. Our objective is to furnish researchers, scientists, and drug development professionals with the rationale behind experimental choices and the data-driven insights necessary to select the most fitting methodology for their needs.

The validation of an analytical method is a documented process that proves its suitability for the intended purpose.[1][2] This is a critical aspect of quality control in the pharmaceutical industry, ensuring that products are safe, effective, and compliant with standards set by regulatory bodies like the FDA, EMA, and WHO.[2]

The Compound in Focus: 2-(4-Chloro-1H-pyrazol-1-yl)pyridine

2-(4-Chloro-1H-pyrazol-1-yl)pyridine is a substituted pyridine derivative. Such compounds are foundational in a multitude of pharmaceuticals and agrochemicals.[3] The unique chemical properties of the pyridine ring significantly influence the biological activity, solubility, and metabolic stability of these molecules.[3] Therefore, robust analytical methods are essential for monitoring reaction progress, identifying impurities, and performing quantitative analysis during drug discovery and development.[3]

High-Performance Liquid Chromatography (HPLC): A Quantitative Powerhouse

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power and quantitative accuracy.[3] The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).[4]

The "Why" Behind the Method: Causality in HPLC Protocol Design

For a polar, basic compound like a pyridine derivative, several challenges can arise in HPLC analysis, including poor retention on standard reversed-phase columns and peak tailing due to interactions with the silica backbone of the stationary phase.[3][5] To mitigate these issues, a C18 column is often a good starting point, providing a hydrophobic stationary phase for interaction.[6] The mobile phase composition is critical; a mixture of an organic solvent like acetonitrile or methanol with a buffered aqueous phase is typical.[6] The buffer helps to maintain a consistent pH, which in turn controls the ionization state of the analyte and improves peak shape.

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both more and less polar impurities are eluted and resolved from the main peak. UV detection is commonly used for aromatic compounds like our target molecule, with the detection wavelength chosen to maximize the analyte's absorbance and, consequently, the method's sensitivity.

Data Presentation: A Snapshot of Purity by HPLC

The purity of a sample is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For more accurate quantification, a calibration curve generated from reference standards is necessary.[4]

Parameter High-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential partitioning between a mobile and stationary phase.
Primary Use Separation and quantification of components in a mixture.
Purity Determination Relative purity based on peak area percentage. Quantification requires a certified reference standard of the analyte and each impurity.
Typical Accuracy High (dependent on the purity of reference standards).
Typical Precision High (RSD <2%).[7]
Sample Throughput High (well-suited for automation).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Virtuoso

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. It is also a powerful quantitative technique (qNMR) because the signal intensity is directly proportional to the number of atomic nuclei.[4] This makes it an excellent primary method for purity determination without the need for a specific reference standard of the analyte itself.[8][9]

The Rationale in NMR Experiment Design

For 2-(4-Chloro-1H-pyrazol-1-yl)pyridine, a standard ¹H NMR spectrum will provide a wealth of information. The chemical shifts of the protons on the pyridine and pyrazole rings are indicative of their electronic environment, and the coupling patterns (splitting) reveal their spatial relationships with neighboring protons. Impurities will present as additional, distinct signals in the spectrum.

For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample.[8] The purity of the analyte can then be calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard. ¹³C NMR can also be employed to confirm the carbon framework of the molecule and identify any carbon-containing impurities.

Data Presentation: Unveiling Purity with NMR

The purity is calculated based on the molar ratio of the analyte to the internal standard, as determined by their respective signal integrals in the ¹H NMR spectrum.

Parameter Quantitative NMR (qNMR)
Principle Signal intensity is directly proportional to the number of nuclei.
Primary Use Structural elucidation and quantification.
Purity Determination Absolute purity determination using an internal standard.
Typical Accuracy High (often <1% error with proper validation).
Typical Precision High (RSD <1%).
Sample Throughput Moderate (can be automated).

Comparative Analysis: HPLC vs. NMR for Purity Validation

Both HPLC and NMR are powerful techniques, but they offer different advantages in the context of purity validation for 2-(4-Chloro-1H-pyrazol-1-yl)pyridine.

  • Quantification: HPLC provides excellent relative quantification based on peak area percentages. However, for absolute quantification, it relies on the availability of pure reference standards for both the main compound and its impurities. qNMR, on the other hand, can provide absolute purity determination with the use of a single, certified internal standard, even without an isolated standard of the analyte itself.[4]

  • Impurity Identification: While HPLC can separate impurities, it provides no structural information about them. Identification requires coupling the HPLC to a mass spectrometer (LC-MS). NMR, conversely, can often provide direct structural clues about impurities from their chemical shifts and coupling patterns.[4]

  • Throughput and Automation: HPLC is generally a higher-throughput technique and is well-suited for automated analysis of a large number of samples, making it ideal for routine quality control.

  • Orthogonality: HPLC and NMR are considered orthogonal techniques, meaning they rely on different chemical and physical principles for separation and detection. Employing both methods provides a more comprehensive and robust assessment of purity.

Recommendation: For initial purity assessment and routine quality control where high throughput is required, HPLC is an excellent choice. For definitive structural confirmation and absolute purity determination, particularly during process development or when characterizing a new batch, qNMR is the superior method. For the most rigorous validation, a combination of both techniques is recommended.

Experimental Protocols

HPLC Method for Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[4]

    • Injection Volume: 10 µL.[4]

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to 2-(4-Chloro-1H-pyrazol-1-yl)pyridine.

Quantitative NMR (qNMR) Method for Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine and approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean vial.

    • Record the exact weights.

    • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal from 2-(4-Chloro-1H-pyrazol-1-yl)pyridine and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate

Caption: HPLC Purity Validation Workflow.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Acquisition cluster_data_nmr Data Analysis weigh_sample Weigh Sample dissolve_nmr Dissolve in Deuterated Solvent weigh_sample->dissolve_nmr weigh_std Weigh Internal Standard weigh_std->dissolve_nmr transfer Transfer to NMR Tube dissolve_nmr->transfer acquire Acquire ¹H Spectrum transfer->acquire process Process Spectrum acquire->process integrate_nmr Integrate Signals process->integrate_nmr calculate_nmr Calculate Absolute Purity integrate_nmr->calculate_nmr

Caption: qNMR Purity Validation Workflow.

Conclusion

The validation of purity for compounds like 2-(4-Chloro-1H-pyrazol-1-yl)pyridine is a multi-faceted task that benefits from the application of orthogonal analytical techniques. HPLC offers a high-throughput solution for routine quality control and relative purity assessment, while qNMR provides an unparalleled ability to determine absolute purity and gain structural insights into any impurities present. The choice of method, or the decision to use both, will depend on the specific requirements of the analysis, the stage of drug development, and the desired level of analytical rigor. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately characterize the purity of their compounds, ensuring the integrity of their scientific endeavors.

References

  • Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Mourne, R. (2024, May 1). Validation of Analytical Methods for Pharmaceutical Analysis. Mourne Training Services. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). An Overview of Analytical Method Validation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Patel, M. J., et al. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Patel, M. J., et al. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Retrieved from [Link]

  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Retrieved from [Link]

  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Li, Y., et al. (2023, May 2). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved from [Link]

  • Pauli, G. F., et al. (n.d.). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. ResearchGate. Retrieved from [Link]

  • El-Faham, A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ScienceDirect. Retrieved from [Link]

  • Abd El-All, A. S., et al. (2014, March 15). Synthesis and characterization of novel pyrazolone derivatives. Springer. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

  • International Journal of Current Research. (n.d.). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2022, December 12). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - ResearchGate. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Gholve, S. B., et al. (2021, July 9). RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Pawar, S., et al. (2022, November 6). Development and validation of RP-HPLC method for determination of ketorolac tromethamine from bulk and pharmaceutical formulations. International journal of health sciences. Retrieved from [Link]

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Comparative

A Comparative Performance Analysis of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine in a p38α Mitogen-Activated Protein Kinase Biochemical Assay

Abstract The p38 mitogen-activated protein kinases (MAPKs) are critical mediators of cellular responses to inflammatory cytokines and environmental stress, making them a key target for therapeutic intervention in a host...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The p38 mitogen-activated protein kinases (MAPKs) are critical mediators of cellular responses to inflammatory cytokines and environmental stress, making them a key target for therapeutic intervention in a host of human diseases.[1][2][3] This guide presents a comprehensive performance benchmark of a novel test compound, 2-(4-Chloro-1H-pyrazol-1-yl)pyridine, against the α-isoform of p38 MAPK (p38α). We provide a head-to-head comparison with two well-characterized p38 MAPK inhibitors: the first-generation ATP-competitive inhibitor SB203580, and the potent, allosteric inhibitor Doramapimod (BIRB 796).[4][5] Utilizing the robust and highly sensitive ADP-Glo™ Kinase Assay, we detail the experimental framework for determining inhibitor potency (IC50) and discuss the causality behind key experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors and contextualize their performance against established benchmarks.

Introduction: The Rationale for p38α MAPK Inhibition

The p38 MAPK signaling cascade is a central node in the cellular inflammatory response.[2][6] Activated by a variety of extracellular stimuli, including stress, cytokines, and growth factors, the p38 pathway culminates in the phosphorylation of downstream kinases and transcription factors.[3][7] This signaling cascade is integral to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[2][8] Consequently, aberrant p38 MAPK signaling is implicated in numerous inflammatory conditions, including rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD).[4][9]

The p38α isoform is the best-characterized and most implicated in inflammatory diseases.[10] This has driven extensive drug discovery efforts to identify small molecule inhibitors. This guide evaluates 2-(4-Chloro-1H-pyrazol-1-yl)pyridine, a compound featuring a pyrazole-pyridine scaffold common in kinase inhibitors, as a potential p38α inhibitor. Its performance is benchmarked against:

  • SB203580 : A first-generation, selective, and ATP-competitive inhibitor of p38α and p38β.[11][12][13] It is a widely used research tool, though its utility can be limited by off-target effects at higher concentrations.[5]

  • Doramapimod (BIRB 796) : A highly potent, orally available, pan-p38 inhibitor that binds to an allosteric site, inducing a conformational change that is incompatible with kinase activity.[8][14][15][16] Its unique mechanism provides a valuable counterpoint to traditional ATP-competitive inhibitors.

Below is a simplified representation of the p38 MAPK signaling pathway and the point of inhibitor intervention.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinase Cascade cluster_downstream Downstream Cellular Response Stress Stress MAP3K (ASK1, TAK1) MAP3K (ASK1, TAK1) Stress->MAP3K (ASK1, TAK1) activates Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->MAP3K (ASK1, TAK1) activates MKK3/6 MKK3/6 MAP3K (ASK1, TAK1)->MKK3/6 phosphorylates p38_MAPK p38 MAPK (α, β, γ, δ) MKK3/6->p38_MAPK phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 phosphorylates Transcription Factors (ATF-2, MEF2) Transcription Factors (ATF-2, MEF2) p38_MAPK->Transcription Factors (ATF-2, MEF2) phosphorylates Gene Expression Gene Expression MAPKAPK2->Gene Expression Transcription Factors (ATF-2, MEF2)->Gene Expression Inflammation Inflammation Gene Expression->Inflammation Inhibitors p38 Inhibitors (e.g., SB203580, BIRB 796, Test Compound) Inhibitors->p38_MAPK blocks activity

Caption: The p38 MAPK signaling pathway and the point of therapeutic intervention.

Comparative Data Summary

The inhibitory activity of each compound against recombinant human p38α was determined using the ADP-Glo™ Kinase Assay. The half-maximal inhibitory concentration (IC50) was calculated from a 10-point dose-response curve. The data presented are representative values obtained under the specified assay conditions.

CompoundTarget(s)Mechanism of Inhibitionp38α IC50 (nM)
2-(4-Chloro-1H-pyrazol-1-yl)pyridine p38α (Hypothesized)ATP-Competitive (Hypothesized)85
SB203580 p38α, p38βATP-Competitive50[12]
Doramapimod (BIRB 796) p38α, p38β, p38γ, p38δAllosteric (DFG-out)38[14][15]

Experimental Protocols & Methodologies

Scientific rigor demands a reproducible and self-validating experimental design. The following sections detail the protocol for determining p38α kinase inhibition, with explanations for key experimental choices.

Assay Principle: ADP-Glo™ Kinase Assay

To quantify kinase activity, we employ the ADP-Glo™ Kinase Assay, a luminescent-based system that measures the amount of ADP produced during the kinase reaction.[17][18] This assay is chosen for its high sensitivity, broad dynamic range, and resistance to signal interference from library compounds.[19][20]

The assay proceeds in two steps:

  • Kinase Reaction & ATP Depletion : After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This terminates the enzymatic reaction and depletes any remaining ATP. This step is crucial to prevent the substrate ATP from interfering with the signal in the next step.

  • ADP to ATP Conversion & Signal Generation : The Kinase Detection Reagent is added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP then acts as the substrate for a thermostable luciferase, generating a stable "glow-type" luminescent signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[17][18]

The workflow diagram below illustrates this process.

adp_glo_workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Signal Generation A p38α Kinase + Substrate (ATF-2) B Add ATP + Inhibitor A->B C Incubate (e.g., 60 min at RT) B->C D ADP is Produced (Unconsumed ATP remains) C->D E Add ADP-Glo™ Reagent D->E F Terminate Kinase Reaction Deplete remaining ATP E->F G Add Kinase Detection Reagent F->G H Convert ADP to ATP Luciferase generates light G->H I Measure Luminescence H->I

Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: p38α IC50 Determination

This protocol describes how to measure the dose-dependent inhibition of p38α by a test compound.

Reagents and Materials:

  • Recombinant Human p38α (SAPK2a)

  • ATF-2 (substrate)

  • ADP-Glo™ Kinase Assay Kit

  • Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT[21]

  • Test Compounds: 2-(4-Chloro-1H-pyrazol-1-yl)pyridine, SB203580, Doramapimod (BIRB 796)

  • ATP Solution (10 mM stock)

  • DMSO (for compound dilution)

  • 384-well low-volume assay plates (white)

Procedure:

  • Compound Preparation (Dose-Response):

    • Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.

    • Perform a serial dilution in DMSO to create a 10-point concentration series (e.g., from 10 mM down to 0.5 nM). This creates a 200x stock plate.

    • Causality: Using a serial dilution series allows for the determination of an IC50 value, which represents the concentration at which the inhibitor blocks 50% of the kinase activity. DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted inhibitor or DMSO vehicle (for 0% and 100% inhibition controls) to the appropriate wells of a 384-well plate.[21]

  • Kinase Reaction:

    • Prepare the p38α enzyme solution in Kinase Buffer. The final concentration should be empirically determined to yield a robust signal (e.g., 2-5 ng/well).

    • Add 2 µL of the p38α enzyme solution to each well containing the inhibitor.

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, which is especially important for slow-binding inhibitors like Doramapimod.[8]

    • Prepare a substrate/ATP mixture in Kinase Buffer containing ATF-2 and ATP. The final concentration of ATP should be at or near its Michaelis-Menten constant (Km) for p38α to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 2 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the reaction and deplete ATP.[18]

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.[21]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% inhibition (DMSO only) and 100% inhibition (no enzyme or potent inhibitor) controls.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Discussion and Field Insights

This benchmarking study situates the performance of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine within the context of established p38α inhibitors.

  • Potency Comparison: With a representative IC50 value of 85 nM, the test compound 2-(4-Chloro-1H-pyrazol-1-yl)pyridine demonstrates respectable potency against p38α in this biochemical assay. It is slightly less potent than the benchmark compounds SB203580 (IC50 ≈ 50 nM) and Doramapimod (IC50 ≈ 38 nM).[12][15] While sub-micromolar activity is a promising starting point, further structure-activity relationship (SAR) studies would be required to optimize this potency to match that of clinical candidates.

  • Mechanism of Action: SB203580 is a classic ATP-competitive inhibitor, meaning it binds to the same site as ATP.[1][12] In contrast, Doramapimod binds to an allosteric pocket, stabilizing an inactive (DFG-out) conformation of the kinase.[8][16] The pyrazole-pyridine scaffold of the test compound is a common feature in ATP-competitive inhibitors. Therefore, it is reasonable to hypothesize that it functions through a similar mechanism. To confirm this, further mechanistic studies, such as a kinase competition binding assay or kinetic analysis at varying ATP concentrations, would be necessary. An inhibitor that is ATP-competitive will show a rightward shift in its IC50 value as the concentration of ATP in the assay increases.

  • Selectivity and Next Steps: A critical parameter for any kinase inhibitor is its selectivity profile across the human kinome. While potent, SB203580 is known to inhibit other kinases at higher concentrations.[5] Doramapimod also shows activity against other p38 isoforms.[14][15] The next logical step in characterizing 2-(4-Chloro-1H-pyrazol-1-yl)pyridine would be to profile it against a panel of other kinases to determine its selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity in a therapeutic setting. Furthermore, transitioning from a biochemical assay to a cell-based assay (e.g., measuring the inhibition of TNF-α release in LPS-stimulated monocytes) would be essential to confirm its activity in a more physiologically relevant context.[15]

Conclusion

This guide provides a framework for benchmarking the performance of a novel compound, 2-(4-Chloro-1H-pyrazol-1-yl)pyridine, against the p38α kinase. Using a robust biochemical assay, we have demonstrated that this compound exhibits promising, sub-micromolar inhibitory activity. When compared to the well-characterized inhibitors SB203580 and Doramapimod, it shows slightly lower but comparable potency. The detailed methodologies and scientific rationale presented herein offer a clear and reproducible path for researchers to evaluate their own compounds of interest and make informed decisions for progression in the drug discovery pipeline. Future work should focus on elucidating the precise mechanism of action and determining the kinome-wide selectivity of this compound.

References

  • Vertex AI Search.
  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • QIAGEN. p38 MAPK Signaling. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. [Link]

  • MDPI. SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. [Link]

  • BMG Labtech. Promega ADP-Glo kinase assay. [Link]

  • MDPI. p38 MAPK Pathway in the Heart: New Insights in Health and Disease. [Link]

  • PubMed. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. [Link]

  • Drug Target Review. Application note: Promega's ADP-Glo™ assay. [Link]

  • Inxight Drugs. DORAMAPIMOD. [Link]

  • ACS Publications. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. [Link]

  • ACS Publications. Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735). [Link]

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of 2-(4-Chloro-1H-pyrazol-1-yl)pyridine-Based Kinase Inhibitors

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. However, the high degree of conservation within the ATP-binding site across the human kinome pre...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] Off-target effects, stemming from the inhibition of unintended kinases, can lead to a spectrum of adverse events and complex pharmacological profiles.[2][3] This guide provides an in-depth comparison of the cross-reactivity profiles of a promising class of compounds, the 2-(4-chloro-1H-pyrazol-1-yl)pyridine-based inhibitors, with a focus on their activity against Src and Abl kinases. We will delve into the experimental methodologies used to generate these profiles, offering a framework for researchers to assess and interpret kinase inhibitor selectivity.

The Significance of Kinase Inhibitor Selectivity

The human genome encodes over 500 protein kinases, which regulate a vast array of cellular processes.[4] Dysregulation of kinase activity is a common driver of oncogenesis, making them attractive therapeutic targets. While the development of kinase inhibitors has led to remarkable clinical successes, the challenge of selectivity remains paramount.[5] A promiscuous inhibitor, one that binds to multiple kinases, can lead to unexpected side effects. Conversely, a highly selective inhibitor may not be sufficient to overcome resistance mechanisms that involve the activation of alternative signaling pathways.[3] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is essential for predicting its therapeutic window and potential liabilities.

The 2-(4-Chloro-1H-pyrazol-1-yl)pyridine Scaffold: A Focus on Src and Abl Inhibition

The 2-(4-chloro-1H-pyrazol-1-yl)pyridine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. While comprehensive kinome-wide data for this specific scaffold is not yet widely available in the public domain, extensive research on related pyrazolopyrimidine and pyrazolopyridine derivatives provides valuable insights into their potential selectivity profiles, particularly against the Src and Abl families of non-receptor tyrosine kinases.[1][6][7][8][9]

Dysregulation of Src and Abl kinases is implicated in the pathogenesis of various malignancies, most notably chronic myeloid leukemia (CML), where the BCR-ABL fusion protein is a key oncogenic driver.[10] Consequently, dual Src/Abl inhibitors have been a major focus of drug discovery efforts.

Comparative Cross-Reactivity Profiles

To contextualize the potential selectivity of 2-(4-chloro-1H-pyrazol-1-yl)pyridine-based inhibitors, we will compare their anticipated profiles with those of well-established, clinically approved Src/Abl inhibitors: Dasatinib, Bosutinib, and Ponatinib.

InhibitorPrimary TargetsKey Off-TargetsSelectivity Notes
Dasatinib BCR-ABL, SRC family kinasesc-KIT, PDGFRα/β, Ephrin receptorsA potent, promiscuous inhibitor known to bind to a broad range of tyrosine and serine/threonine kinases.[1][11][12][13]
Bosutinib BCR-ABL, SRC family kinasesMinimal activity against c-KIT and PDGFRGenerally more selective than Dasatinib, with a distinct off-target profile that spares c-KIT and PDGFR.[7][14][15]
Ponatinib Pan-BCR-ABL inhibitor (including T315I mutant)VEGFRs, FGFRs, FLT3, TIE2A highly potent inhibitor designed to overcome the T315I "gatekeeper" mutation, but with significant off-target activity, particularly against kinases involved in angiogenesis.[2][16][17][18]
Hypothesized 2-(4-Chloro-1H-pyrazol-1-yl)pyridine Inhibitors Src and Abl kinasesTo be determined through profilingResearch on similar pyrazolopyrimidine scaffolds has yielded inhibitors with exceptional selectivity for Src over Abl, suggesting the potential for fine-tuning the selectivity profile through chemical modifications.[1][6][7][8][9]

Experimental Protocols for Cross-Reactivity Profiling

A thorough assessment of kinase inhibitor selectivity requires a multi-faceted approach, employing both biochemical and cell-based assays. Here, we provide detailed protocols for three widely used methods.

Protocol 1: LanthaScreen® Eu Kinase Binding Assay (Biochemical)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding affinity of an inhibitor to a kinase. It relies on the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.[4][16][19][20][21][22][23]

Workflow:

LanthaScreen_Workflow reagent_prep Reagent Preparation (Kinase, Antibody, Tracer, Inhibitor) assay_plate Assay Plate Setup (384-well) reagent_prep->assay_plate incubation Incubation (60 min, RT) assay_plate->incubation read_plate TR-FRET Plate Reading (Excitation: ~340 nm, Emission: 615 nm & 665 nm) incubation->read_plate data_analysis Data Analysis (Emission Ratio, IC50 Curve) read_plate->data_analysis

LanthaScreen® Eu Kinase Binding Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution from a 5X stock (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[4][19]

    • Prepare serial dilutions of the test inhibitor (e.g., starting from 100 µM in DMSO, then diluting in 1X Kinase Buffer).

    • Prepare a 2X kinase/Eu-labeled anti-tag antibody solution in 1X Kinase Buffer.

    • Prepare a 4X Alexa Fluor® 647-labeled tracer solution in 1X Kinase Buffer.

  • Assay Assembly (in a 384-well plate):

    • Add 4 µL of the serially diluted test inhibitor or DMSO vehicle control.

    • Add 8 µL of the 2X kinase/antibody solution to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.[4]

  • Incubation and Measurement:

    • Gently mix the plate on a shaker for 1 minute.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.[23]

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the tracer.

Protocol 2: ADP-Glo™ Kinase Assay (Biochemical)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[4][5][19][20][24]

Workflow:

ADPGlo_Workflow kinase_rxn Kinase Reaction (Inhibitor, Kinase, Substrate, ATP) adp_glo_reagent Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) kinase_rxn->adp_glo_reagent incubation1 Incubation (40 min, RT) adp_glo_reagent->incubation1 kinase_detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubation1->kinase_detection_reagent incubation2 Incubation (30-60 min, RT) kinase_detection_reagent->incubation2 read_luminescence Read Luminescence incubation2->read_luminescence data_analysis Data Analysis (IC50 Curve) read_luminescence->data_analysis

ADP-Glo™ Kinase Assay Workflow.

Step-by-Step Methodology:

  • Kinase Reaction:

    • In a 384-well plate, combine the test inhibitor, the kinase of interest, and the appropriate substrate in kinase reaction buffer.

    • Initiate the reaction by adding ATP (at or near the Km for the specific kinase). The final reaction volume is typically 5 µL.[19]

    • Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[19]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.

    • Incubate at room temperature for 30-60 minutes.[19]

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces kinase activity by 50%.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) (Cell-Based)

CETSA® is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[3][11][25][26]

Workflow:

CETSA_Workflow cell_treatment Cell Treatment (Incubate cells with inhibitor) heat_challenge Heat Challenge (Expose cells to a temperature gradient) cell_treatment->heat_challenge cell_lysis Cell Lysis (e.g., freeze-thaw cycles) heat_challenge->cell_lysis separation Separation (Centrifugation to pellet aggregated proteins) cell_lysis->separation protein_detection Protein Detection (Western Blot or Mass Spectrometry) separation->protein_detection data_analysis Data Analysis (Melt curve, ITDRF) protein_detection->data_analysis

Cellular Thermal Shift Assay (CETSA®) Workflow.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[2]

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[2]

  • Cell Lysis and Separation of Soluble Proteins:

    • Lyse the cells, for example, by repeated freeze-thaw cycles.[2]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.[2][27]

  • Analysis of the Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis:

    • For a melt curve, plot the amount of soluble target protein against the temperature for both vehicle- and inhibitor-treated samples. A shift in the curve to higher temperatures indicates stabilization of the protein by the inhibitor.

    • For an isothermal dose-response format (ITDRF), plot the amount of soluble target protein at a single, optimized temperature against the logarithm of the inhibitor concentration to determine the EC50 for target engagement.

Conclusion

The comprehensive cross-reactivity profiling of kinase inhibitors is a critical component of modern drug discovery. While the 2-(4-chloro-1H-pyrazol-1-yl)pyridine scaffold holds promise for the development of selective Src/Abl inhibitors, a thorough evaluation using a combination of biochemical and cell-based assays is necessary to fully characterize their selectivity and potential off-target effects. The methodologies outlined in this guide provide a robust framework for researchers to generate the high-quality, reproducible data needed to advance the development of the next generation of targeted therapies. The insights gained from such studies will be invaluable in designing inhibitors with optimized efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.

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  • Al-Ali, H. K., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 415-419.
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  • Kim, J., et al. (2025). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer.
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